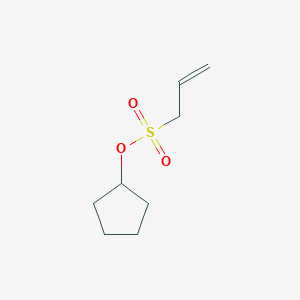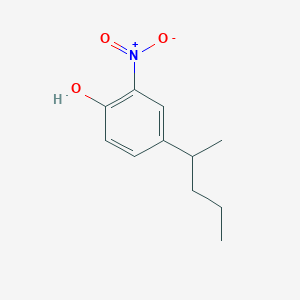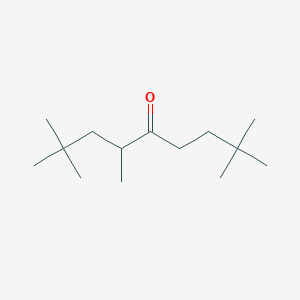
2,2,4,8,8-Pentamethylnonan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,8,8-Pentamethylnonan-5-one is an organic compound with the molecular formula C14H28O It is a ketone characterized by its unique structure, which includes multiple methyl groups attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,8,8-Pentamethylnonan-5-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,4,4-tetramethylpentane with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or platinum may be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,2,4,8,8-Pentamethylnonan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups attached to the nonane backbone can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2,2,4,8,8-Pentamethylnonan-5-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of ketone reactivity and as a precursor in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2,2,4,8,8-Pentamethylnonan-5-one exerts its effects involves interactions with specific molecular targets. The ketone group can form hydrogen bonds with other molecules, influencing their structure and reactivity. Additionally, the compound’s hydrophobic methyl groups can interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylpentane: A precursor in the synthesis of 2,2,4,8,8-Pentamethylnonan-5-one.
2,2,4-Trimethylpentane: Another structurally similar compound with different reactivity and applications.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This combination of features imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
39575-88-7 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
2,2,4,8,8-pentamethylnonan-5-one |
InChI |
InChI=1S/C14H28O/c1-11(10-14(5,6)7)12(15)8-9-13(2,3)4/h11H,8-10H2,1-7H3 |
InChI Key |
ZWIGXWPLPKCYFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)C(=O)CCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


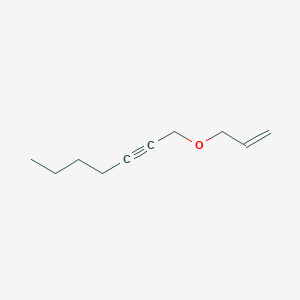
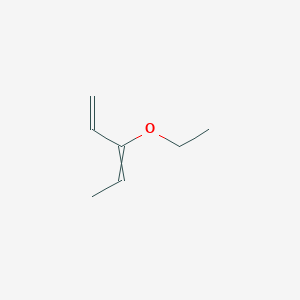
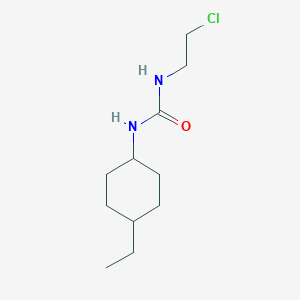

![1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14676286.png)
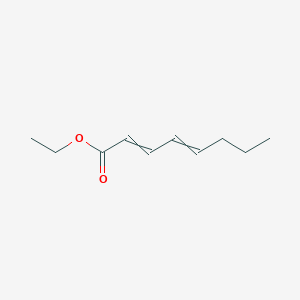

![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14676303.png)
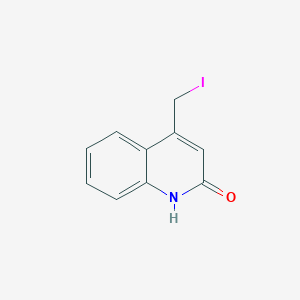
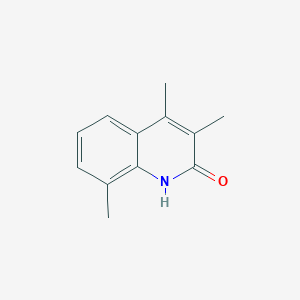
![3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride](/img/structure/B14676323.png)
![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)
